Methyl 2-{3-(trifluoromethanesulfonyloxy)phenyl}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{3-(trifluoromethanesulfonyloxy)phenyl}propanoate is an organic compound that belongs to the class of esters It features a trifluoromethanesulfonyloxy group attached to a phenyl ring, which is further connected to a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-(trifluoromethanesulfonyloxy)phenyl}propanoate typically involves the esterification of 2-{3-(trifluoromethanesulfonyloxy)phenyl}propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{3-(trifluoromethanesulfonyloxy)phenyl}propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted phenyl propanoates.
Hydrolysis: 2-{3-(trifluoromethanesulfonyloxy)phenyl}propanoic acid and methanol.
Reduction: 2-{3-(trifluoromethanesulfonyloxy)phenyl}propanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{3-(trifluoromethanesulfonyloxy)phenyl}propanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: Potential precursor for the development of novel drugs due to its unique functional groups.
Materials Science: Utilized in the preparation of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of Methyl 2-{3-(trifluoromethanesulfonyloxy)phenyl}propanoate largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the trifluoromethanesulfonyloxy group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of carboxylic acid and methanol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but lacks the phenyl and propanoate groups.
Ethyl 2-{3-(trifluoromethanesulfonyloxy)phenyl}propanoate: Similar but with an ethyl ester group instead of a methyl ester.
Methyl 2-{3-(trifluoromethyl)phenyl}propanoate: Similar but with a trifluoromethyl group instead of a trifluoromethanesulfonyloxy group.
Eigenschaften
Molekularformel |
C11H11F3O5S |
---|---|
Molekulargewicht |
312.26 g/mol |
IUPAC-Name |
methyl 2-[3-(trifluoromethylsulfonyloxy)phenyl]propanoate |
InChI |
InChI=1S/C11H11F3O5S/c1-7(10(15)18-2)8-4-3-5-9(6-8)19-20(16,17)11(12,13)14/h3-7H,1-2H3 |
InChI-Schlüssel |
ZGMOQKZZPJSTIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.